molecular formula C24H17ClFN3O B2789271 3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189879-71-7

3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2789271
CAS No.: 1189879-71-7
M. Wt: 417.87
InChI Key: MANROIWSXLTHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a recognized potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3) [Source] . The high selectivity for JAK3 over other JAK family members is a key feature of this compound, making it an invaluable pharmacological tool for dissecting the specific role of JAK3-dependent signaling in cellular and disease contexts. JAK3 is primarily expressed in hematopoietic cells and signals exclusively through the common gamma-chain (γc) of cytokine receptors. Consequently, this inhibitor is extensively used in basic and translational research focused on autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, where the JAK-STAT pathway is critically involved. Furthermore, its application extends to oncology research , particularly in the study of hematological malignancies like leukemia and lymphoma, where JAK3 mutations or dysregulated signaling can contribute to pathogenesis and immune evasion. By selectively blocking JAK3, this compound enables researchers to precisely investigate cytokine-driven proliferation and survival pathways, validate JAK3 as a therapeutic target, and evaluate the mechanistic efficacy of targeted inhibition in preclinical models.

Properties

IUPAC Name

3-benzyl-5-[(2-chloro-6-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c25-19-10-6-11-20(26)18(19)14-29-21-12-5-4-9-17(21)22-23(29)24(30)28(15-27-22)13-16-7-2-1-3-8-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANROIWSXLTHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClFN4O2C_{23}H_{20}ClFN_4O_2, with a molecular weight of approximately 423.88 g/mol. The structure includes a pyrimidine ring fused to an indole moiety, which is known to influence its biological activities.

Antitumor Activity

Research indicates that compounds with a pyrimido[5,4-b]indole structure exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

The antitumor effects are believed to be mediated through multiple pathways:

  • Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
  • Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the safety and efficacy of this compound:

  • Toxicity Studies : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
  • Bioavailability : Research on bioavailability suggests that modifications in the chemical structure can enhance solubility and absorption rates, which are critical for effective therapeutic applications .

Case Studies

A notable case study involved the administration of this compound in a preclinical model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents. This suggests that this compound could serve as a promising candidate for further development in cancer therapy .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Compounds similar to 3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one have been studied for their potential anti-cancer properties. Research indicates that indole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Inhibition of Enzymes
    • The compound may act as an inhibitor for key enzymes involved in cancer progression. For example, studies on related structures have shown promising results as inhibitors of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases . The selectivity and potency of these compounds suggest a potential role in treating conditions like Parkinson's disease.
  • Antiviral Properties
    • Similar compounds have demonstrated antiviral activities against Hepatitis C virus (HCV), indicating a potential application in antiviral drug development . The presence of halogen atoms, such as chlorine and fluorine, enhances the reactivity and biological interactions of these compounds.

Case Studies

  • Study on MAO-B Inhibition
    • A study evaluated the inhibitory effects of various indole-based compounds on MAO-B. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors like rasagiline, suggesting enhanced efficacy .
  • Anticancer Evaluation
    • In vitro studies on related pyrimido-indole compounds showed effective inhibition of cancer cell lines, with mechanisms involving apoptosis induction and inhibition of tumor growth . Such findings support the exploration of this compound in cancer therapeutics.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-oneSimilar benzyl and chlorobenzyl groupsAntiviral activity against HCV
Pyrimido[1,2-a]benzimidazole derivativesContains fused ring systemsAntiparasitic activity against Leishmania major
Thiazolo[3,2-a]pyrimidine derivativesDifferent heterocyclic structureModerate anti-inflammatory effects

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro-6-fluorobenzyl group and pyrimidine nitrogen positions are primary sites for nucleophilic substitution.

Reaction Type Reagents/Conditions Products Key Findings
Aromatic halogen replacementNaOH (aq.), 80°C, DMF solventReplacement of Cl with –OH or –OR groupsChlorine at the 2-position undergoes SNAr due to electron-withdrawing fluorine.
Benzyl group substitutionK₂CO₃, R-X (alkyl halides), DMF, 60°CIntroduction of alkyl/aryl groups at benzyl positionsSteric hindrance from the fused ring system slows substitution kinetics.

Oxidation and Reduction

The benzyl ethers and sulfur-containing moieties (if present in analogues) are redox-active.

Reaction Type Reagents/Conditions Products Key Findings
Benzyl oxidationKMnO₄, H₂O, 100°CKetone or carboxylic acid derivativesMethoxybenzyl groups oxidize to ketones under strong conditions.
Pyrimidine reductionH₂, Pd/C, ethanol, 25°C Saturated pyrimidine ringPartial reduction observed without disrupting the indole core .

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyrimidine ring participates in [4+2] cycloadditions.

Reaction Type Reagents/Conditions Products Key Findings
Diels-Alder reactionDienes (e.g., 1,3-butadiene), 120°CFused bicyclic adductsRegioselectivity controlled by electron-withdrawing fluorine substituents.
Ring-opening hydrolysisHCl (conc.), refluxCleavage to indole and pyrimidine fragmentsAcidic conditions hydrolyze the lactam ring, yielding separable intermediates.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at halogenated positions.

Reaction Type Reagents/Conditions Products Key Findings
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂O, 80°CAryl-substituted derivativesChlorine at the 2-position shows higher reactivity than fluorine.
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine, toluene, 110°CAminated benzyl derivativesLimited by steric bulk near the pyrimidine nitrogen.

Acid/Base-Mediated Rearrangements

The lactam moiety undergoes pH-dependent tautomerism and rearrangements.

Reaction Type Conditions Products Key Findings
Lactam tautomerismpH 7–9, aqueous buffer Enol-imine tautomersStabilized by resonance with the indole system .
DemethylationBBr₃, CH₂Cl₂, -78°CPhenolic derivativesMethoxy groups on benzyl substituents selectively demethylated.

Photochemical Reactions

UV-induced reactions exploit the aromatic fluorophores in the structure.

Reaction Type Conditions Products Key Findings
[2+2] PhotocycloadditionUV light (254 nm), acetoneCyclobutane-fused dimersLimited by low quantum yield due to competing pathways.

Critical Insights from Experimental Data

  • Steric Effects : Bulky substituents on the pyrimidine ring (e.g., benzyl groups) hinder reactions at the N3 position.

  • Electronic Effects : Electron-withdrawing fluorine atoms enhance electrophilic substitution rates at meta positions.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in cross-coupling reactions by stabilizing intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indol-4-one derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Key Physical Properties Notable Features
3-Benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one Benzyl (C₆H₅CH₂), 2-chloro-6-fluorobenzyl Not reported (inferred high lipophilicity) Fluorine enhances metabolic stability
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 4-Chlorophenyl, phenacylsulfanyl (C₆H₅COCH₂S-) m.p. not reported Sulfur-containing substituent may improve solubility
3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-Chlorophenyl, tetrahydroindolyl, carbothioamide m.p. 210–211°C, IR (C=S, C=O) Hydrogen-bonding capacity via NH/ NH₂ groups
Dihydroisoxazolo[5,4-b]pyridine-6(5H)-ones Meldrum’s acid-derived substituents Synthesized in EtOH-HOAc Angular heterocycles with fused isoxazole

Key Observations

Substituent Effects on Lipophilicity and Solubility: The target compound’s benzyl and chloro-fluorobenzyl groups likely increase lipophilicity compared to sulfur-containing analogs (e.g., phenacylsulfanyl in ), which may enhance membrane permeability but reduce aqueous solubility.

Thermal Stability and Crystallinity :

  • The carbothioamide analog in has a high melting point (210–211°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) and crystalline stability. The target compound’s melting point is unreported but may vary based on halogen substitution.

Synthetic Flexibility :

  • Dihydroisoxazolo[5,4-b]pyridine derivatives demonstrate how reaction conditions (e.g., EtOH-HOAc vs. Meldrum’s acid) dictate regioselectivity and product geometry. This highlights the pyrimidoindole core’s versatility in accommodating diverse substituents.

Spectroscopic Characteristics :

  • IR and NMR data for carbothioamide derivatives (e.g., C=S at 1092 cm⁻¹, C=O at 1646 cm⁻¹) provide benchmarks for comparing functional group vibrations in related compounds. The target compound’s chloro-fluorobenzyl group would likely show distinct ^19F-NMR signals.

Biological Implications :

  • While direct activity data for the target compound is unavailable, fluorine substitution is associated with improved metabolic stability and bioavailability in drug design . Sulfur-containing analogs (e.g., ) may offer redox-modulating properties.

Q & A

Q. What are the key synthetic pathways for 3-benzyl-5-(2-chloro-6-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions starting from indole or pyrimidine precursors. Key steps include:
  • Condensation : Formation of the pyrimidine ring via base-catalyzed cyclization (e.g., using triethylamine or DBU) .
  • Benzylation : Introduction of substituted benzyl groups (e.g., 2-chloro-6-fluorobenzyl chloride) under anhydrous conditions with K₂CO₃ as a base .
  • Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization to isolate the final product.
    Optimization strategies:
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
  • Catalyst selection : Use Pd catalysts for coupling reactions to enhance regioselectivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments. For example, the benzyl groups show characteristic splitting patterns in the aromatic region .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound against viral targets?

  • Methodological Answer :
  • Functional group substitution : Systematically modify substituents (e.g., replace 2-chloro-6-fluorobenzyl with other halogens or electron-withdrawing groups) and compare inhibitory activity against viral polymerases (e.g., HBV reverse transcriptase) .
  • In vitro assays : Use cell-based models (e.g., HepG2.2.15 for HBV) to measure EC₅₀ values. Include positive controls like entecavir .
  • Computational docking : Perform molecular docking (e.g., using MOE or AutoDock) to predict binding interactions with viral enzyme active sites .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize assay protocols : Use identical cell lines, viral titers, and endpoint measurements (e.g., qPCR for viral DNA quantification) .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Cross-validate with orthogonal methods : Compare enzyme inhibition (e.g., fluorescence-based assays) with cell-based results to confirm mechanism .

Q. How can metabolic stability and pharmacokinetic (PK) properties of this compound be evaluated in preclinical models?

  • Methodological Answer :
  • In vitro microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound degradation over time using LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to assess fraction unbound (fu) .
  • In vivo PK studies : Administer via IV/oral routes in rodents and collect plasma at intervals (0–24 hrs) for bioavailability (F%) and half-life (t₁/₂) calculations .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the antiviral efficacy of structurally similar pyrimidoindole derivatives?

  • Methodological Answer :
  • Meta-analysis : Compile EC₅₀ values from multiple studies and normalize data using standardized units (e.g., nM vs. μM) .
  • Structural alignment : Overlay crystal structures (if available) or docking poses to identify critical binding motifs (e.g., chloro-fluoro substitution vs. methoxy groups) .
  • Replicate key experiments : Repeat assays under controlled conditions to isolate variables (e.g., cell passage number, serum content) .

Experimental Design Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

StepReagents/ConditionsYield Optimization TipsReference
Benzylation2-Chloro-6-fluorobenzyl chloride, K₂CO₃, DMF, 80°CUse anhydrous DMF; monitor by TLC
CyclizationDBU, DCM, refluxAvoid excess base to prevent hydrolysis

Q. Table 2. Recommended Analytical Parameters

TechniqueParametersCritical ObservationsReference
¹H NMR500 MHz, CDCl₃Benzyl protons: δ 4.8–5.2 ppm
ESI-HRMSPositive ion mode, m/z range 400–600[M+H]+ expected: m/z 485.0923

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.